calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate
Description
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, also known as AMG 837 calcium hydrate (CAS: 1259389-38-2), is a synthetic small molecule with the molecular formula C52H42CaF6O7 (molecular weight: 932.95 g/mol) . Structurally, it features a hex-4-ynoate backbone substituted with a trifluoromethylphenylmethoxyphenyl group, conferring lipophilicity and metabolic stability. The compound exists as a calcium salt hydrate, enhancing its solubility and bioavailability .
Pharmacologically, AMG 837 is a GPR40/FFA1 agonist with an EC50 of 13 nM, targeting free fatty acid receptor 1 to potentiate glucose-stimulated insulin secretion.
Properties
IUPAC Name |
calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C26H21F3O3.Ca/c2*1-2-4-21(16-25(30)31)20-9-13-24(14-10-20)32-17-18-5-3-6-22(15-18)19-7-11-23(12-8-19)26(27,28)29;/h2*3,5-15,21H,16-17H2,1H3,(H,30,31);/q;;+2/p-2/t2*21-;/m00./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCZAHGONZBHQSA-HRQBZJEISA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#CC(CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.CC#C[C@@H](CC(=O)[O-])C1=CC=C(C=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F.[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H40CaF6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
914.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Calcium;(3S)-3-[4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]phenyl]hex-4-ynoate, also known as AMG 837, is a complex organic compound with significant potential in pharmaceutical applications. This article delves into its biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C52H44CaF6O8 and features a unique structure that includes a calcium ion and a trifluoromethyl group, enhancing its lipophilicity and biological activity. The presence of the hex-4-ynoate moiety contributes to its pharmacological properties.
| Property | Description |
|---|---|
| Molecular Formula | C52H44CaF6O8 |
| IUPAC Name | This compound |
| Solubility | Soluble in organic solvents |
| Bioactivity | Potential glucose-lowering effects |
This compound acts primarily as a partial agonist at the GPR40 (FFA1) receptor. This receptor plays a critical role in insulin secretion from pancreatic β-cells and modulates incretin secretion from enteroendocrine cells. Activation of GPR40 leads to intracellular calcium mobilization and protein kinase C (PKC) activation, which are essential for enhancing insulin release in response to glucose levels .
1. Glucose-Lowering Effects
Research indicates that AMG 837 exhibits significant glucose-lowering effects in preclinical models. In studies involving diabetic rats, the compound demonstrated a reduction in blood sugar levels alongside increased insulin and GLP-1 secretion. This suggests its potential utility in treating metabolic disorders such as Type 2 diabetes mellitus (T2DM) and obesity .
2. Case Studies
A notable study investigated the effects of AMG 837 on glucose metabolism in humans. Participants with T2DM showed improved glycemic control after administration of the compound, confirming its efficacy as a therapeutic agent for managing blood sugar levels .
3. Comparison with Similar Compounds
To better understand the unique attributes of AMG 837, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Attributes |
|---|---|---|
| 3-(4-Benzyloxy)phenylhex-4-ynoic acid | Lacks calcium ion | More hydrophilic due to absence of trifluoromethyl group |
| 2-(Trifluoromethyl)benzoic acid | Trifluoromethyl group present | Simpler structure, less complex interactions |
| 2-Hydroxybenzoic acid | Hydroxy group instead of methoxy | Different biological activity profile |
AMG 837 stands out due to its intricate structure and dual functionality as both a calcium salt and an organic compound, enhancing its bioactivity.
Safety and Toxicity
Preclinical safety assessments have indicated that AMG 837 has a favorable safety profile with low toxicity levels in human cell lines. However, further studies are necessary to fully understand its long-term effects and potential side effects in clinical settings .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Key Observations :
- AMG 837 uniquely combines a trifluoromethylphenyl group with a calcium hex-4-ynoate core, optimizing receptor binding and solubility. In contrast, the pyrimidine-based calcium salt in lacks the trifluoromethyl group but includes a sulfonamide moiety, which may enhance metabolic stability .
- The propanoic acid derivative (CAS: 1402601-82-4) shares a phenyl-ethynyl backbone with AMG 837 but lacks the calcium salt and trifluoromethyl group, likely reducing its potency and bioavailability .
Functional Analogs: Urea Derivatives ()
Compounds in (e.g., 11a–11o) are urea derivatives with piperazinyl-thiazole scaffolds. While structurally distinct from AMG 837, these compounds target similar pathways (e.g., kinase inhibition or GPCR modulation). For example:
- 1-(4-(Trifluoromethyl)phenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11d): Exhibits a trifluoromethylphenyl group but replaces the hex-4-ynoate with a urea-thiazole system. Its molecular weight (534.1 g/mol) is lower than AMG 837’s, suggesting differences in membrane permeability .
Key Differences :
- AMG 837’s calcium salt and hex-4-ynoate backbone provide distinct pharmacokinetic advantages over urea derivatives, such as improved solubility and reduced off-target interactions .
Physicochemical and Pharmacokinetic Comparisons
Table 2: Physicochemical Properties
Key Findings :
- The trifluoromethyl group in AMG 837 increases lipophilicity, enhancing blood-brain barrier penetration compared to non-fluorinated analogs .
- The calcium salt form mitigates the high LogP, improving aqueous solubility and reducing aggregation in physiological conditions .
Research and Development Insights
Preparation Methods
Etherification and Deprotection
Intermediate C’s bromine is displaced in a nucleophilic aromatic substitution:
-
Coupling : Intermediate A’s methyl ester is deprotonated with NaH and reacted with Intermediate C in DMF at 110°C to form the ether linkage.
-
Ester Hydrolysis : The methyl ester is saponified using LiOH in THF/H₂O (4:1) to yield the carboxylic acid.
Chiral Integrity : HPLC analysis with a Chiralpak IC column confirms >99% enantiomeric excess after hydrolysis.
Calcium Salt Formation
The carboxylic acid is neutralized with calcium hydroxide:
-
Acid-Base Reaction : A solution of the acid in ethanol is treated with Ca(OH)₂ at 60°C for 4 h.
-
Crystallization : Cooling to 4°C precipitates the calcium salt, which is filtered and washed with cold EtOH.
Critical Parameters :
-
Stoichiometry: 0.55 equiv Ca(OH)₂ to avoid excess base.
-
Solvent: Ethanol/water (9:1) maximizes solubility and crystal purity.
Alternative Synthetic Routes and Comparative Analysis
Palladium-Catalyzed Alkyne Coupling
An alternative approach employs Sonogashira coupling to install the alkyne earlier:
-
Alkyne Synthesis : (3S)-Hex-4-yn-1-ol is oxidized to the acid using Jones reagent.
-
Sonogashira Coupling : The acid’s bromide derivative reacts with trimethylsilylacetylene under Pd/Cu catalysis.
Disadvantage : Lower stereopurity (92% ee) necessitates costly chiral chromatography.
Grignard Addition for Sidechain Elaboration
A Grignard reagent adds to a ketone precursor:
-
Ketone Formation : 3-Oxohex-4-ynoate is prepared via oxidation of the corresponding alcohol.
-
Grignard Addition : Phenylmagnesium bromide adds to the ketone, followed by oxidation to the acid.
Yield Comparison :
| Method | Overall Yield (%) | Stereopurity (%) |
|---|---|---|
| Asymmetric Epoxidation | 48 | 99 |
| Sonogashira | 35 | 92 |
| Grignard | 28 | 85 |
Industrial-Scale Considerations and Process Optimization
Catalytic System Recycling
Pd catalysts from Suzuki couplings are recovered via:
Solvent Selection for Crystallization
Ethanol/water mixtures produce needle-like crystals prone to agglomeration. Switching to acetone/water (1:2) yields prismatic crystals with better flow properties.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Q & A
Q. Table 1. Physicochemical and Pharmacokinetic Properties of AMG 837 Hemicalcium Hydrate
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
